1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-4-phenyl-1H-1,2,3-triazole
Description
This compound features a hybrid scaffold combining pyrazole and 1,2,3-triazole moieties linked via a pyrrolidine-carbonyl bridge. The pyrazole ring is substituted with a methyl group at position 5 and a phenyl group at position 1, while the triazole is substituted with a phenyl group at position 2. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation, followed by functionalization of the pyrazole and pyrrolidine units .
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c1-17-21(14-24-29(17)19-10-6-3-7-11-19)23(30)27-13-12-20(15-27)28-16-22(25-26-28)18-8-4-2-5-9-18/h2-11,14,16,20H,12-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUGIIDZZVXLGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(C3)N4C=C(N=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-4-phenyl-1H-1,2,3-triazole typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines.
Formation of the Triazole Ring: The triazole ring can be formed via a Huisgen cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The final compound is obtained by coupling the pyrazole and triazole intermediates with a pyrrolidine derivative under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Reactivity of Functional Groups
The compound exhibits reactivity at three primary sites:
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Triazole Ring :
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Pyrazole Carbonyl Group :
-
Pyrrolidine Linker :
Key Derivatives and Modifications
Catalytic and Solvent Effects
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Cu(I) Catalysis : Critical for regioselective triazole formation (e.g., CuSO₄/sodium ascorbate in tert-butanol) .
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Solvent Optimization :
Stability and Degradation
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Thermal Stability : Decomposes above 240°C (observed in DSC analysis of analogs ).
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Photolytic Degradation : UV exposure (254 nm) leads to cleavage of the triazole-pyrrolidine bond, generating phenyl fragments .
Comparative Reactivity with Analogous Compounds
| Feature | This Compound | 1,2,4-Triazole Analogs |
|---|---|---|
| Electrophilic Substitution | Favors C4 of triazole | Favors N2 of triazole |
| Hydrolytic Stability | Stable in neutral pH | Prone to ring-opening in acid |
| Metal Coordination | Binds via triazole N3 and pyrazole O | Prefers N4 of triazole |
Scientific Research Applications
1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-4-phenyl-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
1-Benzyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile
- Structure : Pyrazole-triazole hybrid with a benzyl group on the pyrazole and a carbonitrile substituent.
- Synthesis : Prepared via CuAAC between 3-azido-1-benzyl-1H-pyrazole-4-carbonitrile and ethynylbenzene (92% yield) .
- Key Differences : Lacks the pyrrolidine-carbonyl linker and 5-methyl substitution on the pyrazole. The carbonitrile group may enhance polarity compared to the target compound’s methyl-phenyl-pyrazole unit.
- Physicochemical Properties : Molecular mass = 326.35 g/mol; IR peaks at 2240 cm⁻¹ (C≡N stretch) .
1-(1-Benzyl-5-methyl-1H-pyrazol-3-yl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole
- Structure : Features a methoxyphenyl group on the triazole and a benzyl group on the pyrazole.
- Synthesis : CuAAC with 1-benzyl-5-methyl-3-azidopyrazole and 4-methoxyphenylacetylene.
- the target’s unsubstituted phenyl group. The benzyl group replaces the pyrrolidine-carbonyl linker, reducing conformational flexibility .
4-(4-Methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-1,2,3-triazole
- Structure : Simpler triazole-pyrazole hybrid without a pyrrolidine or carbonyl group.
- Synthesis : CuAAC between 5-azido-1H-pyrazole and 4-methoxyphenylacetylene (60% yield) .
- Key Differences : Absence of the 5-methyl-1-phenylpyrazole and pyrrolidine units reduces steric bulk, likely improving solubility but limiting scaffold diversity .
Physicochemical and Structural Properties
Crystallographic and Computational Insights
- Structural Confirmation : Analogous N-substituted pyrazolines () and triazoles () were characterized using SHELX software, confirming stereochemistry and packing motifs. The target compound’s pyrrolidine linker may induce unique crystal packing due to rotational freedom .
Biological Activity
The compound 1-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)pyrrolidin-3-yl]-4-phenyl-1H-1,2,3-triazole is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity.
Synthesis
The synthesis of this compound typically involves a multi-step process that integrates the pyrazole and triazole moieties. The key steps include:
- Formation of the Pyrazole Ring : The initial step involves the condensation of 5-methyl-1-phenylpyrazole with appropriate carbonyl compounds.
- Pyrrolidine Attachment : A pyrrolidine ring is introduced via nucleophilic substitution reactions.
- Triazole Formation : The final step involves cyclization to form the triazole structure, often achieved through click chemistry techniques.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to pyrazoles and triazoles. For instance, derivatives of 5-methyl-1-phenylpyrazole have shown significant activity against various bacterial strains:
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10c | S. aureus | 18 |
| 10d | P. mirabilis | 12 |
The results indicate that modifications in the phenyl or substituent groups can enhance antimicrobial efficacy significantly .
Cytotoxic Activity
The cytotoxic effects of the compound have been evaluated using various cancer cell lines, including BT-474 and HeLa cells. The following table summarizes the IC50 values obtained from MTT assays:
| Cell Line | IC50 (μM) |
|---|---|
| BT-474 | 0.99 ± 0.01 |
| HeLa | 2.05 ± 0.03 |
| MCF-7 | 1.75 ± 0.02 |
These findings suggest that the compound exhibits potent cytotoxicity, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of the triazole moiety is known to interfere with various enzyme functions critical for microbial survival.
- Induction of Apoptosis : Studies indicate that the compound may activate apoptotic pathways in cancer cells, leading to increased cell death.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study involving derivatives of pyrazoles, it was found that compounds with electron-withdrawing groups exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus. The study concluded that structural modifications significantly influence antimicrobial properties.
Case Study 2: Cancer Cell Line Testing
A series of derivatives were tested against multiple cancer cell lines, revealing that compounds with higher lipophilicity demonstrated better membrane permeability and cytotoxicity. The study emphasized the importance of molecular structure in determining biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
